REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9](Cl)(=[O:11])=[O:10].[CH3:13][N:14]1[C:18]([OH:19])=[CH:17][C:16]([C:20]([F:23])([F:22])[F:21])=[N:15]1>N1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9]([O:19][C:18]1[N:14]([CH3:13])[N:15]=[C:16]([C:20]([F:21])([F:22])[F:23])[CH:17]=1)(=[O:11])=[O:10]
|
Name
|
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
166 mg
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1O)C(F)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice-water
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
STIRRING
|
Details
|
is stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)S(=O)(=O)OC1=CC(=NN1C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 244 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |